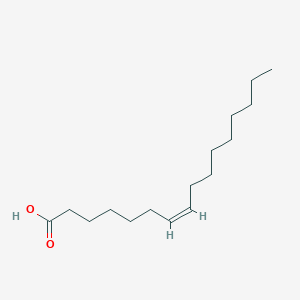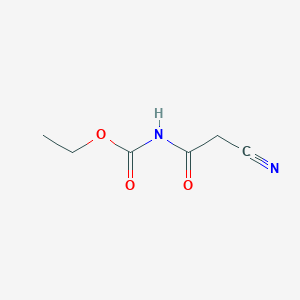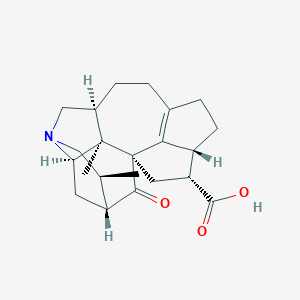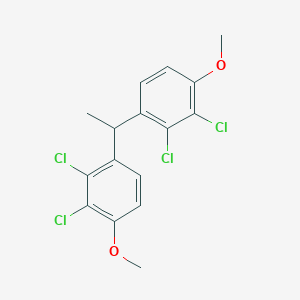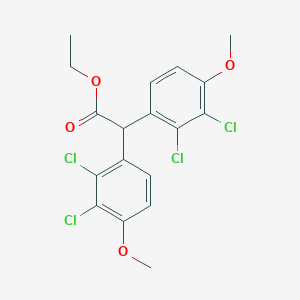
4-Bromo-3-fluorotolueno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-Bromo-3-fluorotoluene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Material Science: It is used in the preparation of advanced materials with specific electronic properties.
Mecanismo De Acción
Target of Action
4-Bromo-3-fluorotoluene is an aryl fluorinated building block
Mode of Action
The mode of action of 4-Bromo-3-fluorotoluene is not directly defined due to its role as a building block in chemical synthesis. Its interaction with targets would depend on the specific context of the synthesized compound. For instance, it has been used in the synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine , where its bromine and fluorine atoms could potentially be involved in various chemical reactions.
Pharmacokinetics
It has been noted that the compound has a low gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 2.3 (iLOGP) and 3.08 (XLOGP3) . These properties could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-fluorotoluene. For instance, it should be stored in a cool, well-ventilated area away from heat, sparks, open flames, and hot surfaces . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . These precautions suggest that the compound’s stability and efficacy could be affected by temperature, ventilation, and exposure to other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-3-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 4-fluorotoluene. The bromination is typically carried out in glacial acetic acid in the presence of iodine and iron or an iron salt, which significantly increases the yield of 3-bromo-4-fluorotoluene compared to other isomers .
Another method involves the synthesis from o-nitro-p-toluidine via a series of reactions including diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction .
Industrial Production Methods
In industrial settings, the bromination of 4-fluorotoluene is often preferred due to its simplicity and high yield. The reaction is carried out in glacial acetic acid with iodine and iron or an iron salt as catalysts .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms on the aromatic ring.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.
Coupling Reactions: Products are typically biaryl compounds, which are important in pharmaceuticals and materials science.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-fluorotoluene: Another isomer with similar properties but different substitution pattern.
2-Bromo-5-fluorotoluene: Similar compound with bromine and fluorine atoms in different positions.
4-Fluoro-3-phenoxytoluene: A derivative used in similar synthetic applications.
Uniqueness
4-Bromo-3-fluorotoluene is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFNGVGRINFJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341466 | |
| Record name | 4-Bromo-3-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-74-4 | |
| Record name | 4-Bromo-3-fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


